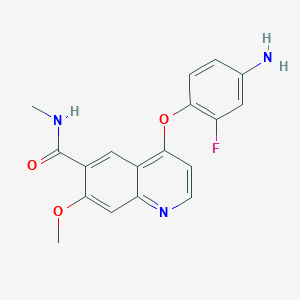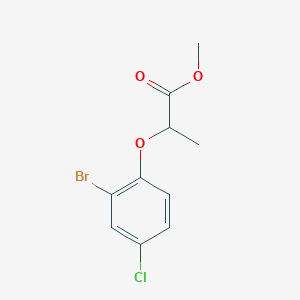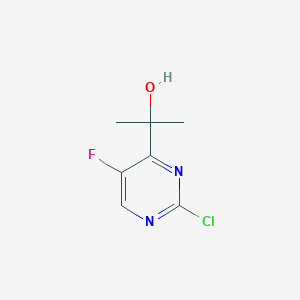
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol
Vue d'ensemble
Description
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions. One common method involves the use of reducing agents and solvents to facilitate the reaction. For example, 2,4-dichloro-5-fluoropyrimidine can be reacted with a reducing metal powder in the presence of a solvent, followed by the addition of acid to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and various amines can be used to facilitate C-N bond formation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can produce 5-fluoro-2-amino pyrimidines .
Applications De Recherche Scientifique
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol has several scientific research applications:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor to 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol, used in similar applications.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with similar reactivity and applications.
5-Fluorouracil: An anticancer agent derived from fluoropyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.
Propriétés
Formule moléculaire |
C7H8ClFN2O |
|---|---|
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
2-(2-chloro-5-fluoropyrimidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8ClFN2O/c1-7(2,12)5-4(9)3-10-6(8)11-5/h3,12H,1-2H3 |
Clé InChI |
RPYSVUUANIFTAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=NC=C1F)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-phenyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B8637020.png)
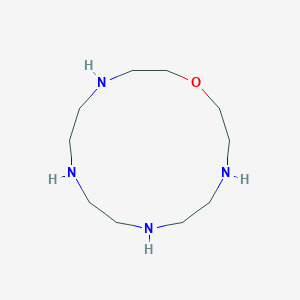
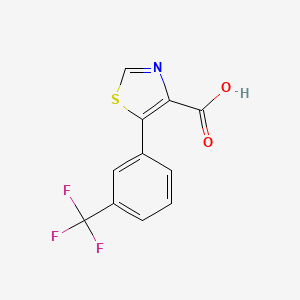
![5-Bromo-6,7-dihydro-benzo[b]thiophene](/img/structure/B8637042.png)

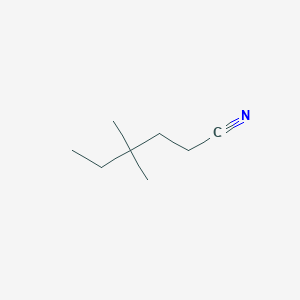
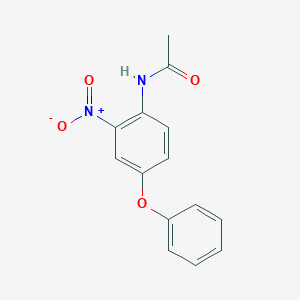

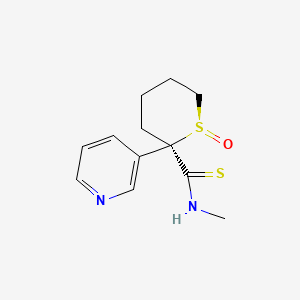
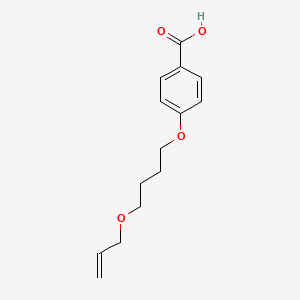
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
